ROCK inhibitor-2, a compound designed to inhibit Rho-associated protein kinase, specifically targets the RhoA/ROCK signaling pathway, which is implicated in various physiological and pathological processes, including vascular smooth muscle contraction and cell migration. This compound has gained attention due to its potential therapeutic applications in treating conditions such as hypertension, cancer metastasis, and cardiovascular diseases.
ROCK inhibitor-2 is derived from a series of studies aimed at developing selective inhibitors of Rho-associated kinases. The foundational research involved the identification of pharmacophoric features crucial for ROCK inhibition, leading to the synthesis of various analogs that exhibit significant biological activity against ROCK enzymes .
ROCK inhibitor-2 belongs to the class of small molecule inhibitors targeting serine/threonine kinases. These inhibitors are characterized by their ability to modulate kinase activity, thereby influencing downstream signaling pathways associated with cell proliferation, migration, and survival.
The synthesis of ROCK inhibitor-2 involves several key steps that typically include:
For instance, one reported synthesis method involves the transformation of (R)-1-phenylethylamine into a benzoic acid derivative through a three-step process that includes N-acylation and subsequent modifications .
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the synthesized compounds.
The molecular structure of ROCK inhibitor-2 can be represented by its core scaffold, which often includes a piperazine or similar moiety linked to an aromatic ring system. The specific arrangement of functional groups is crucial for its inhibitory activity against ROCK enzymes.
Key structural data may include:
ROCK inhibitor-2 undergoes various chemical reactions during its synthesis, including:
Each reaction step is optimized for yield and selectivity. For example, acylation reactions may require specific catalysts or conditions (e.g., temperature control) to prevent unwanted side reactions.
The mechanism by which ROCK inhibitor-2 exerts its effects involves competitive inhibition at the ATP-binding site of Rho-associated kinases. By binding to this site, the compound prevents ATP from accessing the kinase, thereby inhibiting phosphorylation events that lead to smooth muscle contraction and other cellular responses.
In vitro assays often demonstrate the potency of ROCK inhibitor-2 through dose-response curves, revealing an IC50 value indicative of its effectiveness in inhibiting ROCK activity .
ROCK inhibitor-2 has several important applications in scientific research and clinical settings:
These applications highlight the versatility of ROCK inhibitor-2 as a tool for elucidating biological pathways and developing therapeutic strategies across multiple diseases .
Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases acting as critical effectors of Rho GTPases, regulating cytoskeletal dynamics, cell motility, and gene expression. Dysregulation of ROCK signaling contributes to pathologies including cancer metastasis, neurological disorders, and glaucoma. ROCK inhibitor-2 represents a class of advanced pharmacological agents designed for enhanced selectivity and efficacy against ROCK isoforms, particularly ROCK2. This review examines the discovery, structural classification, and comparative advantages of ROCK inhibitor-2 within the therapeutic landscape.
ROCK inhibitor-2 emerged from systematic efforts to overcome limitations of first-generation inhibitors. Its development leveraged structure-based virtual screening of chemical libraries against ROCK2’s ATP-binding pocket, identifying scaffolds with high binding affinity [1] [4]. For example, the compound BIPM (1,3-benzodioxol-5-yl[1-(5-isoquinolinylmethyl)-3-piperidinyl]-methanone) was discovered through docking-based screening and validated via high-content assays in SH-SY5Y neuroblastoma cells. BIPM demonstrated dual inhibition of ROCK1/ROCK2 (IC~50~ ≤100 nM) and suppressed cofilin phosphorylation, a downstream marker of ROCK activity [1].
Further optimization focused on improving metabolic stability and kinase selectivity. Computational workflows integrated pharmacophore modeling and molecular dynamics simulations, prioritizing compounds with balanced hydrophobic/hydrogen-bonding features [4]. This yielded candidates like the benzothiazole derivatives (e.g., RKI-1447), which exhibit sub-nanomolar affinity for both isoforms. The development pipeline emphasized:
Table 1: Discovery Approaches for ROCK Inhibitor-2
Method | Key Compounds | Target Affinity | Functional Outcomes |
---|---|---|---|
Virtual Screening | BIPM | ROCK2 IC~50~: 0.27 µM | Inhibited SH-SY5Y cell migration by 85% [1] |
Pharmacophore Modeling | ZINC-derived hits | ΔG: -11.55 to -9.91 kcal/mol | Stable binding in 150-ns MD simulations [4] |
Scaffold Optimization | RKI-1447 | ROCK1/2 IC~50~: <50 nM | Reduced tumor invasion in vivo [5] |
ROCK inhibitor-2 compounds are classified by their core scaffolds and binding modes:
Mechanistically, these inhibitors are ATP-competitive and stabilize the kinase in a closed conformation. X-ray crystallography reveals that ROCK inhibitor-2 induces a specific hinge-loop rearrangement, increasing contact with the phosphate-binding loop (P-loop) compared to Y-27632 [8]. This enhances selectivity over kinases like PKC or PKA.
Functionally, ROCK inhibitor-2 agents are characterized by:
Table 2: Structural Evolution of ROCK Inhibitors
Generation | Core Scaffold | Key Structural Features | Target Engagement |
---|---|---|---|
First | Isoquinoline (Fasudil) | Sulfonamide linker, piperazine ring | Low isoform selectivity [5] |
First | Pyridine (Y-27632) | 4-aminopyridine, N-ethylcarbamide | Moderate ROCK1 affinity [6] |
Second (Inhibitor-2) | Benzodioxole (BIPM) | Benzodioxol-5-yl methanone, isoquinoline methyl | Dual ROCK1/2 inhibition [1] |
Second (Inhibitor-2) | Pyrazole (GSK429286A) | Dichlorophenyl-pyrazole carboxamide | High ROCK2 specificity [7] |
ROCK inhibitor-2 exhibits distinct advantages over legacy inhibitors:
Table 3: Functional Comparison of ROCK Inhibitor Generations
Property | First-Gen (Y-27632/Fasudil) | ROCK Inhibitor-2 (e.g., BIPM, RKI-1447) | Functional Impact |
---|---|---|---|
ROCK2 IC~50~ | 0.22–0.30 µM | 0.05–0.15 µM | Lower dosing in vivo [1] |
Kinase selectivity | 5–10-fold vs. PRK2 | >30-fold vs. off-target kinases | Reduced adverse effects [7] |
Cell migration inhibition | 60–70% (at 10 µM) | 85–95% (at 10 µM) | Superior anti-metastatic action [1] |
Stem cell survival | 40% increase post-thaw | 55% increase post-thaw | Improved regenerative medicine [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9